2H-Pyrano[3,2-b]pyridine
Overview
Description
2H-Pyrano[3,2-b]pyridine is a heterocyclic compound . Its empirical formula is C8H9NO and it has a molecular weight of 135.16 . It is a solid in form .
Synthesis Analysis
The synthesis of 2H-Pyrano[3,2-b]pyridine derivatives has been achieved through various methods. For instance, one approach involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another method involves the use of green methodologies .Molecular Structure Analysis
The molecular structure of 2H-Pyrano[3,2-b]pyridine has been characterized by NMR . The SMILES string representation of the molecule is C1COc2cccnc2C1 .Chemical Reactions Analysis
The chemical reactions involving 2H-Pyrano[3,2-b]pyridine are diverse. For instance, it has been used in the synthesis of highly fluorescent 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones derivatives . It has also been involved in the synthesis of pyrano[2,3-d]pyrimidine scaffolds .Physical And Chemical Properties Analysis
2H-Pyrano[3,2-b]pyridine is a solid . Its empirical formula is C8H9NO and it has a molecular weight of 135.16 . The InChI key for the compound is XNARZJQXBMWIQU-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Catalysis
2H-Pyrano[3,2-b]pyridine derivatives are key precursors in medicinal and pharmaceutical industries, mainly due to their broader synthetic applications and bioavailability. These compounds have been intensively investigated, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for synthesizing these derivatives. This synthesis process is significant for developing lead molecules in pharmaceutical research (Parmar et al., 2023).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine is a versatile scaffold utilized in the design of kinase inhibitors, crucial for targeted cancer therapies. This compound interacts with kinases in multiple ways, binding to the hinge region of the kinase and forming key interactions within the kinase pocket. Its flexibility in binding modes makes it an essential scaffold in kinase inhibitor design (Wenglowsky, 2013).
Chemotherapy and Medicinal Applications
Pyridine derivatives, including 2H-Pyrano[3,2-b]pyridine, are crucial in chemotherapy and medicinal applications. They possess various biological activities, including antifungal, antibacterial, and anticancer activities. These derivatives are also used in chemosensing applications, showing high affinity for various ions and neutral species, making them effective as chemosensors for different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Complex Formation and Reactivity
Pyridine-based compounds, including 2H-Pyrano[3,2-b]pyridine, are known for their ability to form stable complexes with various metal ions. These complexes, especially with Cu(II), have shown enhanced pharmacological effects compared to pyridine alone. The pyridine-based Cu(II) complexes exhibit potent anticancer potency against various cancer cell lines, indicating a promising future for these compounds as potential anticancer agents (Alshamrani, 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2H-pyrano[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVXMPFTQROEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336482 | |
Record name | 2H-Pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrano[3,2-b]pyridine | |
CAS RN |
4767-91-3 | |
Record name | 2H-Pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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